molecular formula C17H23NO4 B061274 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid CAS No. 167262-68-2

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B061274
CAS No.: 167262-68-2
M. Wt: 305.4 g/mol
InChI Key: ZDWOYDIXKYSZPX-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the piperidine ring and a phenyl group attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-phenylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the corresponding amine.

    Substitution: The compound can undergo substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction is often achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxidation products, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

a. Precursor for Drug Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations allows chemists to develop complex molecules with potential therapeutic effects. For instance, it can be utilized in the synthesis of piperidine derivatives, which are often found in analgesics and antipsychotic medications.

b. Modulation of Biological Activity
The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the piperidine core, making it an attractive candidate for drug formulation. Studies indicate that derivatives of this compound exhibit significant biological activity, including analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .

Organic Synthesis

a. Protecting Group in Synthesis
The Boc group is widely used as a protecting group for amines during chemical reactions. This application is crucial in multi-step syntheses where selective functionalization is required. The ability to easily remove the Boc group under mild acidic conditions allows for subsequent reactions to occur without interference from other functional groups .

b. Synthesis of Complex Molecules
The compound has been employed in the synthesis of more complex structures through various coupling reactions. Its piperidine structure can be modified to create libraries of compounds that can be screened for biological activity, facilitating drug discovery processes .

Case Study: Synthesis of Piperidine Derivatives

A recent study demonstrated the use of this compound as a precursor for synthesizing a series of piperidine derivatives that showed promising activity against specific cancer cell lines. The derivatives were evaluated using MTT assays, revealing IC50 values in the low micromolar range, indicating potential as anticancer agents .

Research Finding: Analgesic Properties

In another research effort, derivatives synthesized from this compound were tested for analgesic efficacy in animal models. The results indicated that certain modifications enhanced pain relief compared to standard analgesics, suggesting a novel approach to pain management through targeted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protection is typically removed by treatment with strong acids such as trifluoroacetic acid, which cleaves the tert-butoxycarbonyl group and regenerates the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-3-oxo-4-piperidinecarboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-cyclohexyl-4-piperidinecarboxylic acid

Uniqueness

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenyl group can participate in additional interactions and reactions, making this compound particularly useful in specific synthetic applications .

Biological Activity

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid (CAS Number: 167262-68-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a piperidine core modified with a tert-butoxycarbonyl (Boc) group and a phenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H23NO4C_{17}H_{23}NO_{4}, with a molecular weight of approximately 305.37 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point450.0 ± 45.0 °C
Melting Point187-189 °C
Flash Point226.0 ± 28.7 °C
LogP2.70

These properties suggest that the compound has moderate lipophilicity, which may facilitate membrane permeability and interaction with biological targets .

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group may enhance the stability and solubility of the compound, potentially influencing its bioavailability and pharmacokinetics.

Antimicrobial Activity

A study examined the inhibitory effects of related piperidine derivatives against Mycobacterium tuberculosis (Mtb). Although specific data for this compound is limited, analogs have shown promising activity against Mtb, suggesting that modifications to the piperidine structure can lead to enhanced antimicrobial properties .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives have been investigated for their analgesic and anti-inflammatory effects. For instance, compounds structurally related to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in pain management and inflammatory disorders .

Study on Structural Modifications

A series of studies have focused on structural modifications of piperidine derivatives to improve their biological activity. For example, altering substituents on the phenyl ring has been shown to significantly affect the inhibitory potency against various targets, including enzymes involved in bacterial metabolism .

In Vivo Studies

In vivo studies involving related piperidine compounds have reported significant reductions in inflammation and pain responses in animal models. These studies highlight the therapeutic potential of such compounds in treating conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks.
  • Emergency Response : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Maintain eyewash stations and safety showers in accessible locations.
  • Fire Safety : Use water fog, CO₂, or dry chemical extinguishers. Toxic gases (e.g., carbon oxides) may form during combustion; firefighters should wear self-contained breathing apparatus (SCBA) .

Q. How should this compound be stored to ensure stability and prevent degradation?

Methodological Answer:

  • Storage Conditions : Store in a dry environment at 2–8°C . Use airtight containers to prevent moisture absorption, which could hydrolyze the tert-butoxycarbonyl (Boc) protecting group.
  • Compatibility : Avoid contact with strong oxidizers or bases. Stability data indicate no decomposition under recommended conditions, but long-term stability should be monitored via periodic HPLC analysis .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid moiety (δ ~170 ppm in 13C^{13}C) . High-resolution mass spectrometry (HRMS) can confirm molecular weight (C17_{17}H23_{23}NO4_4; theoretical MW: 305.37 g/mol) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

  • Route Selection : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP) . For the phenylpiperidine core, consider Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group .
  • Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, replacing THF with DMF may enhance solubility of intermediates . Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. What computational strategies can predict reactivity or design derivatives of this compound?

Methodological Answer:

  • Reaction Path Modeling : Apply density functional theory (DFT) to calculate transition states and activation energies for Boc deprotection or carboxylic acid functionalization . Software like Gaussian or ORCA can simulate reaction mechanisms.
  • Machine Learning : Use platforms like ICReDD to integrate experimental data with quantum chemical calculations. Train models to predict optimal conditions for nucleophilic substitutions at the piperidine nitrogen .

Q. How can researchers resolve contradictions in reported hazard data across safety documents?

Methodological Answer:

  • Data Cross-Validation : Compare SDS entries (e.g., H302 in vs. H335 in ) with primary literature. For acute oral toxicity (LD50_{50}), conduct in vivo assays (e.g., OECD Guideline 423) using rodent models.
  • In-House Testing : Perform patch tests for skin irritation (OECD 404) and Ames tests for mutagenicity to verify discrepancies. Collaborate with accredited toxicology labs for standardized assessments .

Q. What role does this compound play in synthesizing pharmacologically active derivatives?

Methodological Answer:

  • Intermediate Utility : The Boc group protects the piperidine nitrogen during multi-step syntheses (e.g., peptide coupling or alkylation). The carboxylic acid can be converted to amides or esters for drug candidates targeting neurological disorders .
  • Case Study : React with EDCI/HOBt to form activated esters, then couple with amine-containing fragments (e.g., benzylamine) to generate amide libraries for high-throughput screening .

Q. How can environmental contamination risks be minimized during large-scale experiments?

Methodological Answer:

  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Use activated carbon filters to capture residual compound in exhaust systems .
  • Spill Protocol : Contain spills with inert absorbents (e.g., vermiculite) and avoid rinsing into drains. Decontaminate surfaces with ethanol/water mixtures (70:30 v/v) .

Notes

  • Avoid referencing commercial vendors (e.g., BenchChem, Aaron Chemicals) per guidelines.
  • For synthesis scale-up, consult engineering controls in CRDC subclass RDF2050112 (reaction fundamentals) .
  • Contradictions in toxicity data underscore the need for independent verification .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWOYDIXKYSZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353135
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167262-68-2
Record name 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Place 100 g of 4-phenylpiperidine-4-carboxylic acid and p-toluenesulphonic acid in 800 ml of dioxane, add 150 ml of water and 109.7 g of K2CO3. Heat to 60° C. then add, drop by drop, 60.7 g of (Boc)20 in 100 ml of dioxane. Leave for 4 hours with stirring at 60° C. then heat under reflux for 1 hour. Evaporate to dryness, take up the solid formed in water, acidify to a pH of 3 by the addition of 2 N HCl, then add ether. Filter the crystals formed, wash them in water then in ether. Evaporate the etherified filtrate to dryness, take up the residue in ether and filter the crystals formed and add to those already obtained in order to dry them. 71 g of the desired compound are obtained.
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100 g
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109.7 g
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800 mL
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150 mL
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100 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
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1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

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